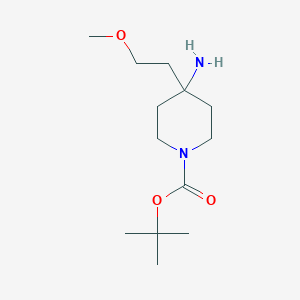![molecular formula C6H7N7 B1380480 2,4,7-Triamino-pirimido[4,5-d]pirimidina CAS No. 19148-44-8](/img/structure/B1380480.png)
2,4,7-Triamino-pirimido[4,5-d]pirimidina
Descripción general
Descripción
Pyrimido[4,5-d]pyrimidine-2,4,7-triamine is a compound with the molecular formula C6H7N7 . It has a molecular weight of 177.17 g/mol . This compound is also known by other synonyms such as pyrimido[4,5-d][1,3]diazine-2,4,7-triamine .
Synthesis Analysis
An efficient and direct procedure for the synthesis of pyrimido[4,5-d]pyrimidine-2,4,7-trione derivatives has been described under microwave-assisted conditions . The reaction of 6-amino-1,3-dimethyluracil with aromatic aldehydes resulted in the formation of pyrido[2,3-d:6,5-d] dipyrimidine-2,4,6,8-tetrone derivatives .Molecular Structure Analysis
The molecular structure of Pyrimido[4,5-d]pyrimidine-2,4,7-triamine has been studied using various techniques such as dynamic light scattering, scanning electron microscopy, differential scanning calorimetry, nuclear magnetic resonance, and X-ray analysis .Chemical Reactions Analysis
Pyrimido[4,5-d]pyrimidines are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction . The chemistry of pyrimidopyrimidines has gained great importance due to their diverse biological applications and synthetic importance on a large scale .Physical and Chemical Properties Analysis
The compound has a molecular weight of 177.17 g/mol and a topological polar surface area of 130 Ų . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 0 and a complexity of 186 .Aplicaciones Científicas De Investigación
Métodos de Síntesis
Las pirimido[4,5-d]pirimidinas son compuestos bicíclicos con dos átomos de nitrógeno en cada anillo y un posible átomo de nitrógeno único en la unión del anillo . Se han propuesto dos rutas para la síntesis de derivados de pirimido[4,5-d]pirimidina a partir de 5-acetil-4-aminopirimidinas .
Reactividades de los Sustituyentes
Se han estudiado las reactividades de los sustituyentes unidos a los átomos de carbono y nitrógeno del anillo de las pirimido[4,5-d]pirimidinas . Este conocimiento es crucial para comprender el comportamiento químico de estos compuestos y sus posibles aplicaciones.
Aplicaciones Biológicas
Las pirimido[4,5-d]pirimidinas se han aplicado a gran escala en los campos médico y farmacéutico . Tienen actividades farmacológicas diversificadas , que incluyen:
Actividad Antiproliferativa: Estos compuestos exhiben actividad antiproliferativa , lo que los convierte en candidatos potenciales para el tratamiento del cáncer.
Actividad Antioxidante: Las pirimido[4,5-d]pirimidinas también muestran actividad antioxidante , lo que puede ayudar a proteger al cuerpo del daño causado por moléculas dañinas llamadas radicales libres.
Actividad Antiinflamatoria: Estos compuestos tienen propiedades antiinflamatorias , que podrían ser útiles en el tratamiento de afecciones caracterizadas por inflamación.
Actividad Hepatoprotectora: Exhiben actividad hepatoprotectora , lo que significa que pueden prevenir daños en el hígado.
Actividad Diurética: Las pirimido[4,5-d]pirimidinas tienen efectos diuréticos , lo que puede ayudar a eliminar el exceso de agua y sal del cuerpo.
Actividad Antimicrobiana: Estos compuestos tienen propiedades antimicrobianas , lo que los convierte en candidatos potenciales para el tratamiento de diversas infecciones.
Inhibición de Diversas Quinasas: Son inhibidores de la fosfodiesterasa, la dihidrofolato reductasa, la RAF quinasa y la quinasa de proteína P38 . Estas enzimas juegan un papel crucial en varios procesos biológicos y su inhibición puede tener efectos terapéuticos.
Direcciones Futuras
The chemistry and biological significance of pyrimido[4,5-d]pyrimidines are being actively researched . They have been applied on a large scale in the medical and pharmaceutical fields . This research will help in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .
Mecanismo De Acción
Target of Action
Pyrimido[4,5-d]pyrimidine-2,4,7-triamine is a compound that has been shown to have a wide range of biological activities . It is structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids . The compound’s primary targets include enzymes such as phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase . These enzymes play crucial roles in various cellular processes, including cell proliferation, inflammation, and microbial defense.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in changes in the biochemical pathways that these enzymes are involved in, leading to various downstream effects.
Biochemical Pathways
The inhibition of these enzymes affects several biochemical pathways. For instance, the inhibition of dihydrofolate reductase disrupts the synthesis of tetrahydrofolate, a coenzyme involved in the synthesis of nucleic acids . Similarly, the inhibition of RAF kinase and P38 protein kinase disrupts signal transduction pathways involved in cell proliferation and inflammation .
Pharmacokinetics
It is known that the compound’s degree of lipophilicity allows it to diffuse easily into cells This suggests that the compound may have good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are varied due to its wide range of targets. These effects include antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive activities . The compound’s inhibition of key enzymes disrupts the normal functioning of cells, leading to these effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyrimido[4,5-d]pyrimidine-2,4,7-triamine. For instance, the presence of traces of water in the reaction mixture can affect the synthesis of the compound . Additionally, the compound’s lipophilicity suggests that it may be affected by the lipid composition of the cellular environment
Análisis Bioquímico
Biochemical Properties
Pyrimido[4,5-d]pyrimidine-2,4,7-triamine plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it acts as an inhibitor of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase . These interactions are essential for regulating cellular processes such as signal transduction, DNA synthesis, and cell proliferation. The compound’s ability to inhibit these enzymes suggests its potential as a therapeutic agent for conditions like cancer, inflammation, and cardiovascular diseases.
Cellular Effects
The effects of pyrimido[4,5-d]pyrimidine-2,4,7-triamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to exhibit antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive activities . These effects are mediated through its interactions with specific cellular targets, leading to alterations in cellular behavior and function.
Molecular Mechanism
At the molecular level, pyrimido[4,5-d]pyrimidine-2,4,7-triamine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s inhibitory action on enzymes like phosphodiesterase and dihydrofolate reductase disrupts critical biochemical pathways, resulting in altered cellular functions . Additionally, its interaction with RAF kinase and P38 protein kinase affects signal transduction pathways, further influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyrimido[4,5-d]pyrimidine-2,4,7-triamine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained biological activity
Dosage Effects in Animal Models
The effects of pyrimido[4,5-d]pyrimidine-2,4,7-triamine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships are critical considerations in the development of this compound as a potential drug.
Metabolic Pathways
Pyrimido[4,5-d]pyrimidine-2,4,7-triamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in inhibiting dihydrofolate reductase, for example, affects the folate metabolism pathway, which is crucial for DNA synthesis and repair . Additionally, the compound’s interactions with other metabolic enzymes can influence metabolic flux and metabolite levels, further impacting cellular functions.
Transport and Distribution
The transport and distribution of pyrimido[4,5-d]pyrimidine-2,4,7-triamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
Pyrimido[4,5-d]pyrimidine-2,4,7-triamine exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it exerts its biological effects . This localization is crucial for its interactions with specific biomolecules and the subsequent modulation of cellular processes.
Propiedades
IUPAC Name |
pyrimido[4,5-d]pyrimidine-2,4,7-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N7/c7-3-2-1-10-5(8)12-4(2)13-6(9)11-3/h1H,(H6,7,8,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURZBXMKNNZTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=NC2=NC(=N1)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B1380397.png)
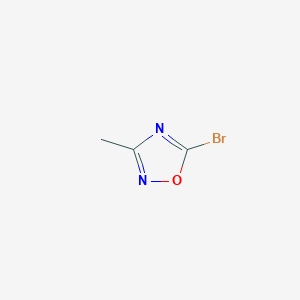

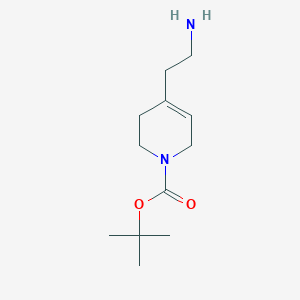
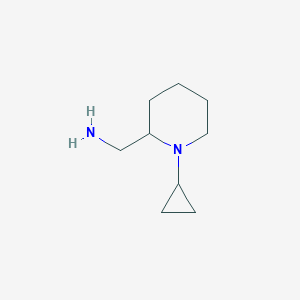
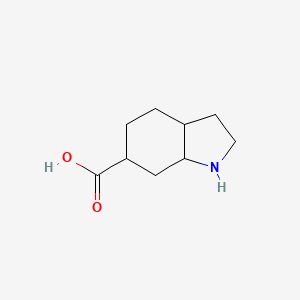
![6-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380405.png)
![7-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380406.png)
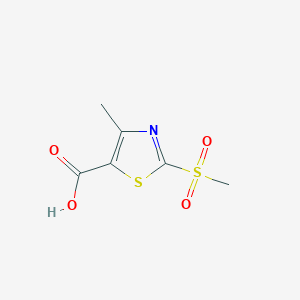
![6-Azaspiro[2.5]octane-1-carbonitrile](/img/structure/B1380410.png)


